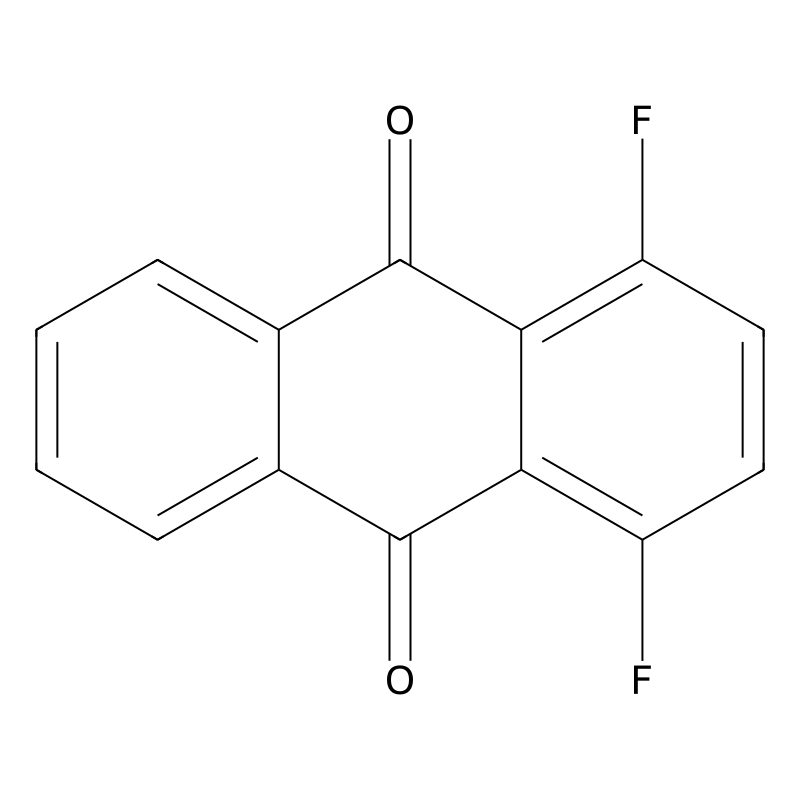

1,4-Difluoroanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photovoltaics:

There is some investigation into the use of 1,4-DFQ in organic photovoltaics (OPVs). OPVs are a type of solar cell made from organic materials, offering potential benefits like lower production costs and flexibility compared to traditional silicon solar cells. Studies have explored 1,4-DFQ as an electron acceptor material in OPV devices. These studies have shown that 1,4-DFQ can contribute to efficient charge transfer within the device, which is crucial for OPV function [].

Material Science Applications:

1,4-DFQ's structure and properties also make it a candidate for material science applications. Some research has focused on the use of 1,4-DFQ in the development of functional polymers. These polymers have the potential for applications in areas like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to their unique electrical and optical properties [].

Current Limitations and Future Research:

It's important to note that research on 1,4-DFQ is still in its early stages. More investigation is needed to fully understand its potential and optimize its properties for specific applications. Future research areas may include:

- Developing methods for large-scale synthesis of 1,4-DFQ to make it more commercially viable.

- Investigating how to modify the structure of 1,4-DFQ to improve its performance in OPVs and other materials science applications.

- Exploring the potential biological activities of 1,4-DFQ, although this area seems less explored currently.

1,4-Difluoroanthraquinone is a synthetic organic compound with the molecular formula C14H8F2O2. It belongs to the anthraquinone family, which is characterized by a three-ring structure consisting of two fused benzene rings and a quinone moiety. The presence of fluorine atoms at the 1 and 4 positions of the anthraquinone framework imparts unique chemical properties, making it an interesting compound for various applications in organic synthesis and materials science.

- Information on the safety hazards of 1,4-Difluoroanthraquinone is currently unavailable in scientific literature.

- Anthraquinones can irritate skin and eyes, and some may be harmful if ingested []. As a general precaution, researchers should handle unknown compounds with appropriate personal protective equipment.

- Reduction: It can be reduced to form corresponding hydroxyanthrones or anthracenes, which can further participate in various reactions.

- Electrophilic Substitution: The fluorine substituents can influence electrophilic aromatic substitution reactions, affecting the regioselectivity and reactivity of the compound.

- Friedel-Crafts Acylation: Similar to other anthraquinones, it can participate in Friedel-Crafts reactions, allowing for the introduction of additional functional groups.

These reactions highlight its versatility in organic chemistry, particularly in synthesizing more complex molecules.

While specific biological activity data for 1,4-difluoroanthraquinone is limited, compounds in the anthraquinone class are known for their diverse biological properties, including:

- Antimicrobial Activity: Many anthraquinones exhibit antimicrobial effects against bacteria and fungi.

- Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Phototoxicity: Anthraquinones can generate reactive oxygen species upon light exposure, leading to phototoxic effects.

Further research is necessary to elucidate the specific biological activities associated with 1,4-difluoroanthraquinone.

The synthesis of 1,4-difluoroanthraquinone typically involves several key steps:

- Starting Material: The synthesis often begins with 1,4-difluorobenzene or related fluorinated compounds.

- Friedel-Crafts Reaction: A Friedel-Crafts acylation reaction using phthalic anhydride and aluminum chloride can be employed to form an anthraquinone framework.

- Oxidation Steps: Subsequent oxidation steps may be required to introduce additional functionalities or to convert intermediates into the final product.

This synthetic route is similar to that used for other substituted anthraquinones but requires careful control of reaction conditions due to the reactivity of fluorinated species .

1,4-Difluoroanthraquinone has several potential applications:

- Dye Intermediates: It can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.

- Organic Electronics: Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

- Fluorescent Probes: The compound can serve as a fluorescent probe in biochemical assays or as a marker in imaging studies.

These applications leverage its chemical reactivity and stability under various conditions.

Interaction studies involving 1,4-difluoroanthraquinone focus on its behavior in biological systems and its reactivity with other molecules. These studies may include:

- Binding Affinities: Investigating how well the compound interacts with biological targets such as enzymes or receptors.

- Reactivity Profiles: Understanding how it reacts with nucleophiles or electrophiles under different conditions.

Such studies are crucial for assessing its potential therapeutic uses and understanding its environmental impact.

Several compounds share structural similarities with 1,4-difluoroanthraquinone. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dichloroanthraquinone | C14H8Cl2O2 | Chlorine substituents; used in dye synthesis |

| 1,4-Benzoquinone | C6H4O2 | Smaller structure; used as an oxidizing agent |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | C6Cl2(CN)2O2 | Strong oxidant; used in dehydrogenation reactions |

| 1,4-Anthraquinone | C14H8O2 | Parent compound; widely used in dyeing processes |

Uniqueness of 1,4-Difluoroanthraquinone

The uniqueness of 1,4-difluoroanthraquinone lies primarily in its fluorine substituents. These atoms not only modify its electronic properties but also enhance its stability against degradation compared to other anthraquinones. This characteristic makes it particularly valuable for applications requiring robust materials that can withstand harsh conditions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant